molecular formula C14H18N2O2S B053115 PROPANAMIDE,N-(6-HYDROXY-4,5,7-TRIMETHYL-2-BENZOTHIAZOLYL)-2-METHYL- CAS No. 120164-62-7

PROPANAMIDE,N-(6-HYDROXY-4,5,7-TRIMETHYL-2-BENZOTHIAZOLYL)-2-METHYL-

Cat. No.: B053115
CAS No.: 120164-62-7
M. Wt: 278.37 g/mol
InChI Key: WBIYGYSUPYURMC-UHFFFAOYSA-N
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Description

Propanamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-2-methyl- is a complex organic compound with a unique structure that includes a benzothiazole ring substituted with hydroxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-2-methyl- typically involves the reaction of 6-hydroxy-4,5,7-trimethyl-2-benzothiazole with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Propanamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-2-methyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-2-methyl- involves its interaction with specific molecular targets. The hydroxy and amide groups can form hydrogen bonds with biological molecules, influencing their activity. The benzothiazole ring can interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Butanamide, N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-
  • Cyclohexanecarboxamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-

Uniqueness

Propanamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-2-methyl- is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

120164-62-7

Molecular Formula

C14H18N2O2S

Molecular Weight

278.37 g/mol

IUPAC Name

N-(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-2-methylpropanamide

InChI

InChI=1S/C14H18N2O2S/c1-6(2)13(18)16-14-15-10-7(3)8(4)11(17)9(5)12(10)19-14/h6,17H,1-5H3,(H,15,16,18)

InChI Key

WBIYGYSUPYURMC-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C(C)C)C)O)C

Canonical SMILES

CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C(C)C)C)O)C

Synonyms

Propanamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-2-methyl-

Origin of Product

United States

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